molecular formula C24H34N2 B14486364 1,4-Bis(4-tert-butylphenyl)piperazine CAS No. 65018-23-7

1,4-Bis(4-tert-butylphenyl)piperazine

Cat. No.: B14486364
CAS No.: 65018-23-7
M. Wt: 350.5 g/mol
InChI Key: JOBQGTIQFPOCRB-UHFFFAOYSA-N
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Description

1,4-Bis(4-tert-butylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-tert-butylphenyl)piperazine typically involves the reaction of 4-tert-butylphenylamine with piperazine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-tert-butylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1,4-Bis(4-tert-butylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-tert-butylphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules. The tert-butylphenyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-nitrophenyl)piperazine
  • 1,4-Bis(4-tert-butylbenzyl)piperazine
  • 4-tert-Butylphenol

Uniqueness

1,4-Bis(4-tert-butylphenyl)piperazine is unique due to the presence of two bulky tert-butylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

65018-23-7

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

1,4-bis(4-tert-butylphenyl)piperazine

InChI

InChI=1S/C24H34N2/c1-23(2,3)19-7-11-21(12-8-19)25-15-17-26(18-16-25)22-13-9-20(10-14-22)24(4,5)6/h7-14H,15-18H2,1-6H3

InChI Key

JOBQGTIQFPOCRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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